molecular formula C17H16N2OS2 B3297448 N-(2-methylbenzo[d]thiazol-5-yl)-2-(p-tolylthio)acetamide CAS No. 895454-72-5

N-(2-methylbenzo[d]thiazol-5-yl)-2-(p-tolylthio)acetamide

Cat. No.: B3297448
CAS No.: 895454-72-5
M. Wt: 328.5 g/mol
InChI Key: GREWJWUSSSHYHZ-UHFFFAOYSA-N
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Description

N-(2-Methylbenzo[d]thiazol-5-yl)-2-(p-tolylthio)acetamide (CAS 895454-72-5) is a synthetic benzothiazole derivative supplied with a molecular weight of 328.45 and the molecular formula C 17 H 16 N 2 OS 2 . This compound is of significant interest in medicinal chemistry and pharmacological research, particularly in the development of potential therapeutic agents for neurodegenerative diseases . Structurally related benzothiazole-acetamide derivatives have demonstrated potent inhibitory activity against key enzymatic targets associated with Alzheimer's disease pathology, such as acetylcholinesterase (AChE) and β-secretase 1 (BACE-1) . Some analogs have shown AChE inhibitory activity comparable to the reference drug donepezil, alongside significant BACE-1 inhibition, suggesting potential for multi-target therapeutic strategies . Molecular docking studies indicate that these compounds effectively bind to the active sites of these enzymes, primarily through hydrogen bonding and hydrophobic interactions . Beyond neuroscience applications, the benzothiazole core is a privileged scaffold in drug discovery, with derivatives exhibiting a broad spectrum of biological activities . Research on similar compounds has revealed promising antibacterial and antibiofilm properties against various bacterial strains, as well as notable urease inhibitory activity, which is relevant for treating infections caused by bacteria like Helicobacter pylori . This makes this compound a valuable chemical tool for researchers exploring new anti-infective agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c1-11-3-6-14(7-4-11)21-10-17(20)19-13-5-8-16-15(9-13)18-12(2)22-16/h3-9H,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GREWJWUSSSHYHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=CC3=C(C=C2)SC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylbenzo[d]thiazol-5-yl)-2-(p-tolylthio)acetamide typically involves the reaction of 2-methylbenzo[d]thiazole with p-tolylthioacetic acid under specific conditions. The reaction may require a catalyst and specific temperature and pressure conditions to proceed efficiently.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylbenzo[d]thiazol-5-yl)-2-(p-tolylthio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring or the acetamide group.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methylbenzo[d]thiazol-5-yl)-2-(p-tolylthio)acetamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Core Structure Substituents (R₁, R₂) Molecular Weight Key Properties/Activities Reference
Target Compound Benzo[d]thiazole R₁: 2-methyl; R₂: p-tolylthio 328.44 Lipophilic; potential enzyme interaction
9d (N-[2-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide derivative) Thiazole R₁: 4-methylphenyl; R₂: triazolyl-phenoxymethyl Docking studies suggest active-site binding
Compound 47 (Benzo[d]thiazole sulfonyl derivative) Benzo[d]thiazole R₁: sulfonyl-piperazinyl; R₂: 3,5-difluorophenyl Antimicrobial (Gram-positive bacteria)
VU0453660 (2-((1-bromonaphthalen-2-yl)oxy)-N-(thiazol-5-yl)acetamide) Thiazole R₁: bromonaphthyloxy; R₂: — 363.1 LCMS-characterized; structural analog
Patent Compound (N-(6-trifluoromethylbenzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide) Benzo[d]thiazole R₁: 6-trifluoromethyl; R₂: 3-methoxyphenyl Patent-protected; formulation potential
Compound A (2-chloro-N-(5-methylbenzothiazol-2-yl)acetamide) Benzo[d]thiazole R₁: 5-methyl; R₂: chloro Synthetic intermediate; chloro as leaving group

Key Comparisons

Substituent Effects on Bioactivity
  • Thioether vs. Sulfonyl Groups : The p-tolylthio group in the target compound differs from sulfonyl moieties in ’s derivatives (e.g., Compound 47). Sulfonyl groups are polar and may enhance solubility but reduce membrane permeability compared to thioethers .
  • Methyl vs. Trifluoromethyl : The 2-methyl group on the benzo[d]thiazole core (target) contrasts with 6-trifluoromethyl in ’s patent compounds. Trifluoromethyl groups increase electronegativity and metabolic stability, whereas methyl groups offer simpler hydrophobicity .
Pharmacological Implications
  • Antimicrobial Potential: Compounds with benzo[d]thiazole sulfonyl groups (e.g., Compound 47) exhibit Gram-positive antibacterial activity, suggesting that the target’s thioether and methyl groups may similarly influence microbial target interactions .
  • Enzyme Binding: Docking studies for compound 9d () highlight the importance of triazolyl-phenoxymethyl substituents in active-site binding. The target’s p-tolylthio group may occupy hydrophobic pockets in analogous enzymes .

Biological Activity

N-(2-methylbenzo[d]thiazol-5-yl)-2-(p-tolylthio)acetamide is a synthetic compound belonging to the thiazole derivative class, which has garnered attention for its diverse biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications based on existing literature.

Overview of the Compound

This compound is synthesized through the reaction of 2-methylbenzo[d]thiazole with p-tolylthioacetic acid. The compound features both thiazole and acetamide functional groups, which may confer unique biological properties compared to other derivatives in its class.

Biological Activities

Research indicates that compounds in the benzothiazole family, including this compound, exhibit a range of biological activities:

  • Antimicrobial Activity : Benzothiazole derivatives have shown significant antimicrobial properties against various pathogens. For instance, related compounds have demonstrated effectiveness against Candida albicans and Staphylococcus aureus with minimum inhibitory concentrations (MICs) as low as 15.6 μg/mL .
  • Anticancer Potential : The compound has been explored for its anticancer properties. Studies on similar thiazole derivatives indicate that they may inhibit key enzymes involved in cancer progression, such as heat shock protein 90 and monoamine oxidase .
  • Anti-inflammatory Effects : There is evidence suggesting that this compound may act as an anti-inflammatory agent by modulating inflammatory pathways through enzyme inhibition.

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets, including enzymes and receptors. This interaction can lead to the modulation of various cellular pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby affecting processes such as inflammation and tumor growth.
  • Receptor Interaction : It may also interact with cellular receptors, influencing signal transduction pathways that regulate cell proliferation and apoptosis.

Synthesis and Production

The synthesis of this compound typically involves controlled reaction conditions to optimize yield and purity. Common catalysts include palladium and copper-based systems, which facilitate the formation of the desired product through various intermediate steps.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other thiazole derivatives:

Compound NameBiological ActivityNotable Features
2-AminothiazoleAntimicrobialBasic amine group enhances activity
2-MercaptobenzothiazoleAnticancer, antifungalContains a thiol group
N-(benzothiazole-2-yl)-acetamidesAntitumorVarious substitutions affect activity

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with benzothiazole derivatives:

  • Antifungal Activity : A study reported that certain benzothiazole derivatives significantly inhibited ergosterol biosynthesis in Candida albicans, indicating their potential as antifungal agents .
  • Antitumor Properties : Research has shown that benzothiazole-based compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
  • In Vivo Studies : In vivo evaluations have demonstrated that these compounds can effectively reduce tumor size in animal models, suggesting their therapeutic potential .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-methylbenzo[d]thiazol-5-yl)-2-(p-tolylthio)acetamide, and how can reaction conditions be optimized for higher yields?

  • Methodology : Multi-step synthesis typically involves nucleophilic substitution and coupling reactions. For example:

  • Step 1: React 2-methylbenzo[d]thiazol-5-amine with chloroacetyl chloride to form the acetamide intermediate.
  • Step 2: Introduce the p-tolylthio group via thioetherification using p-toluenethiol and a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 60–80°C .
    • Optimization : Adjust solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., triethylamine), and reaction time. Monitor purity via HPLC and TLC .

Q. Which analytical techniques are critical for characterizing this compound and verifying its structural integrity?

  • Techniques :

  • NMR Spectroscopy : Confirm regiochemistry of the thiazole and acetamide moieties (e.g., ¹H-NMR for aromatic protons at δ 7.2–8.5 ppm) .
  • HPLC-MS : Assess purity (>95%) and molecular weight (e.g., [M+H]⁺ peak at m/z ~454) .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .

Q. How can researchers design initial biological screening assays to evaluate its therapeutic potential?

  • Approach :

  • In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
  • Enzyme inhibition : Test against targets like VEGFR-2 using kinase inhibition assays (fluorescence-based) .
  • Controls : Include reference inhibitors (e.g., sorafenib for VEGFR-2) and validate with dose-response curves .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to improve this compound's potency?

  • Methodology :

  • Derivatization : Modify substituents on the p-tolyl group (e.g., electron-withdrawing groups like -NO₂ or halogens) to enhance target binding .
  • Bioisosteric replacement : Substitute the thioether linkage with sulfone or sulfonamide groups to improve metabolic stability .
  • Data analysis : Correlate substituent effects with IC₅₀ values using multivariate regression models .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Case example : If one study reports anti-angiogenic activity but another shows no effect:

  • Replicate assays : Use standardized protocols (e.g., same cell lines, passage numbers, and serum concentrations) .
  • Evaluate solubility : Poor solubility in DMSO may lead to false negatives; use surfactants (e.g., Cremophor EL) or alternative solvents .
  • Cross-validate : Employ orthogonal assays (e.g., tube formation assay for angiogenesis) .

Q. How can X-ray crystallography or computational modeling elucidate its interaction with biological targets?

  • Crystallography : Co-crystallize the compound with VEGFR-2 using SHELX programs for structure refinement . Optimize crystal growth via vapor diffusion with PEG 3350 as a precipitant .
  • Computational docking : Use AutoDock Vina to model binding poses. Focus on hydrogen bonding with kinase hinge regions (e.g., Glu885 and Asp1046 in VEGFR-2) .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?

  • Challenges :

  • Racemization risk : During thioether formation, use chiral catalysts (e.g., BINOL-derived phosphoric acids) to retain configuration .
  • Scale-up : Transition from batch to continuous flow reactors for exothermic steps (e.g., thiazole ring closure) .
  • Purification : Implement preparative HPLC with C18 columns to isolate enantiomers .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values for similar compounds?

  • Root causes : Variability in assay conditions (e.g., ATP concentrations in kinase assays) or cell line genetic drift.
  • Resolution :

  • Harmonize protocols via collaborative inter-laboratory studies .
  • Use absolute quantification methods (e.g., nanoDSF for binding affinity) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-methylbenzo[d]thiazol-5-yl)-2-(p-tolylthio)acetamide
Reactant of Route 2
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N-(2-methylbenzo[d]thiazol-5-yl)-2-(p-tolylthio)acetamide

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